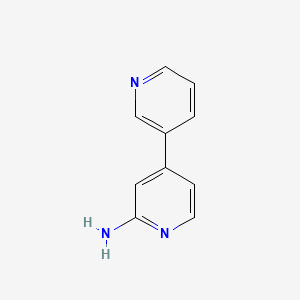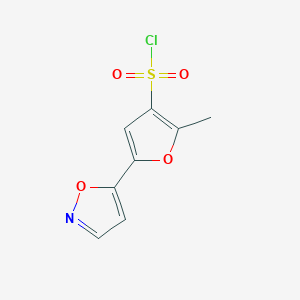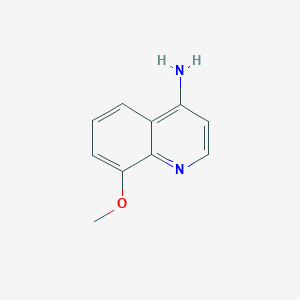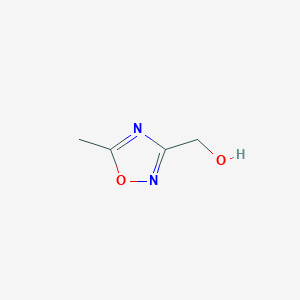
2-Bromo-8-metoxiquinolina
Descripción general
Descripción
2-Bromo-8-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Aplicaciones Científicas De Investigación
Síntesis de nuevas ftalonitrilos
2-Bromo-8-metoxiquinolina: sirve como precursor en la síntesis de nuevas ftalonitrilos . Estos compuestos son de interés debido a sus aplicaciones potenciales en la creación de nuevos materiales y productos farmacéuticos. El derivado de bromo de la 8-metoxiquinolina, cuando reacciona con otras sustancias químicas, puede conducir a la formación de ftalonitrilos, que son intermediarios cruciales para la producción de ftalocianinas. Las ftalocianinas se utilizan para teñir telas, fabricar OLED y como catalizadores en diversas reacciones químicas.
Desarrollo de agentes anticancerígenos
Los derivados de bromo de las 8-quinolinas sustituidas, incluida la This compound, se evalúan como nuevos agentes anticancerígenos . Estos compuestos han mostrado ser prometedores en la inhibición del crecimiento de las células cancerosas, lo que los convierte en candidatos potenciales para el desarrollo de fármacos. La investigación continúa para comprender su mecanismo de acción y eficacia contra varios tipos de cáncer.
Actividad antimicrobiana
Los derivados de quinolina exhiben un amplio espectro de actividades biológicas, incluidas las propiedades antimicrobianas . La This compound podría utilizarse para desarrollar nuevos agentes antimicrobianos que sean eficaces contra cepas resistentes de bacterias y otros patógenos. Esta aplicación es particularmente relevante en el contexto de la creciente resistencia a los antibióticos.
Aplicaciones en la industria de materiales
En la industria de materiales, la This compound se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas . Estas moléculas pueden tener diversas aplicaciones, como la creación de polímeros avanzados, tintes funcionales y materiales electrónicos. La bromación de las quinolinas permite una mayor funcionalización, que es esencial en la ciencia de los materiales.
Química farmacéutica
El compuesto juega un papel indispensable en la química farmacéutica debido a su importancia estructural en la síntesis de varios agentes terapéuticos . Se utiliza en el diseño y desarrollo de fármacos con propiedades antimaláricas, antibacterianas, antiparasitarias y otras propiedades medicinales.
Formación de enlaces carbono-carbono
This compound: se utiliza como precursor para la formación de enlaces carbono-carbono . Esta es una reacción fundamental en la química orgánica que conduce a la creación de una amplia gama de compuestos orgánicos. La capacidad de formar enlaces carbono-carbono de manera eficiente abre posibilidades para sintetizar nuevas moléculas con aplicaciones potenciales en diversos campos de la química y la biología.
Mecanismo De Acción
Target of Action
Quinoline derivatives, a class to which 2-bromo-8-methoxyquinoline belongs, are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Some 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives can bind selectively to certain receptors, altering their function .
Biochemical Pathways
Quinoline derivatives are known to impact a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
2-Bromo-8-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Bromo-8-methoxyquinoline can bind to DNA and RNA, potentially affecting gene expression and cellular processes .
Cellular Effects
2-Bromo-8-methoxyquinoline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, 2-Bromo-8-methoxyquinoline can affect cell function, including changes in gene expression and cellular metabolism. For example, it has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-8-methoxyquinoline involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and nucleic acids, leading to changes in their activity and function . For instance, the binding of 2-Bromo-8-methoxyquinoline to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific context . Additionally, it can interact with DNA and RNA, potentially leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-8-methoxyquinoline can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Bromo-8-methoxyquinoline is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to 2-Bromo-8-methoxyquinoline has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-8-methoxyquinoline vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 2-Bromo-8-methoxyquinoline can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
2-Bromo-8-methoxyquinoline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body . The interaction with these enzymes can also affect the metabolic flux and levels of various metabolites, potentially influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of 2-Bromo-8-methoxyquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments . For example, 2-Bromo-8-methoxyquinoline has been shown to accumulate in the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Bromo-8-methoxyquinoline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2-Bromo-8-methoxyquinoline has been observed to localize in the nucleus, where it can interact with DNA and RNA, potentially affecting gene expression and cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquin
Propiedades
IUPAC Name |
2-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGAJQZBICFUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573682 | |
| Record name | 2-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199871-96-0 | |
| Record name | 2-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




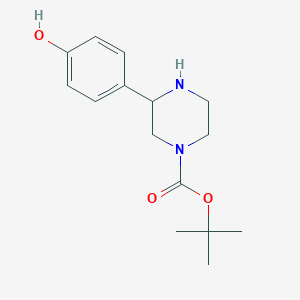
![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)
![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)
